![molecular formula C7H3BrClNO B596548 7-Bromo-3-chlorobenzo[d]isoxazole CAS No. 1260677-07-3](/img/structure/B596548.png)

7-Bromo-3-chlorobenzo[d]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

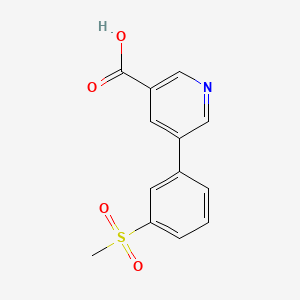

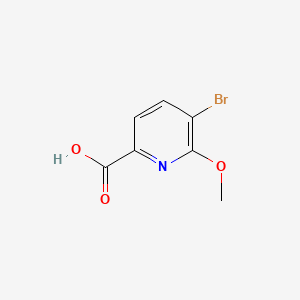

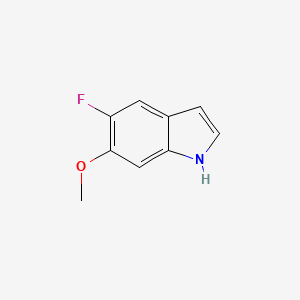

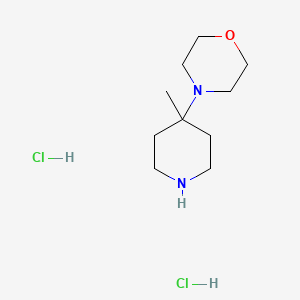

7-Bromo-3-chlorobenzo[d]isoxazole is a chemical compound with the molecular formula C7H3BrClNO. It has a molecular weight of 232.46 . This compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The molecular structure of 7-Bromo-3-chlorobenzo[d]isoxazole consists of a five-membered heterocyclic moiety . The InChI code for this compound is 1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H .Physical And Chemical Properties Analysis

7-Bromo-3-chlorobenzo[d]isoxazole has a molecular weight of 232.46 . It is typically stored in a refrigerated environment .Scientific Research Applications

Drug Discovery and Development

“7-Bromo-3-chlorobenzo[d]isoxazole” is a compound that can be used as a building block in the synthesis of various pharmacologically active molecules. The isoxazole ring is a common feature in many drugs due to its biological relevance and ability to bind to a variety of biological targets. This compound’s derivatives may exhibit a range of biological activities, including anticancer, antibacterial, and antimicrobial properties .

Green Chemistry Applications

The synthesis of isoxazole derivatives, including “7-Bromo-3-chlorobenzo[d]isoxazole”, can be achieved through metal-free synthetic routes. This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact by avoiding the use of toxic metals, minimizing waste, and improving atom economy .

Anticancer Research

Isoxazole derivatives are explored for their potential role as anticancer agents. The structural motif of isoxazole can be found in molecules that act as histone deacetylase (HDAC) inhibitors, which are a class of compounds that can induce cell cycle arrest and apoptosis in cancer cells .

Antibacterial and Antimicrobial Activity

The isoxazole core structure is known to impart antibacterial and antimicrobial effects. Compounds containing the isoxazole ring, such as “7-Bromo-3-chlorobenzo[d]isoxazole”, can be synthesized and tested for their efficacy against various bacterial and microbial strains .

Diversity-Oriented Synthesis

“7-Bromo-3-chlorobenzo[d]isoxazole” can be utilized in diversity-oriented synthesis (DOS) strategies to create a wide array of structurally diverse molecules. DOS is a powerful tool in drug discovery that helps in identifying novel bioactive compounds .

Sensing Applications

Isoxazole derivatives can be engineered to function as sensors. These compounds can be designed to exhibit changes in their physical or chemical properties in response to specific stimuli, making them useful in the development of diagnostic tools .

Safety and Hazards

Future Directions

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Given the significance of isoxazoles in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes .

properties

IUPAC Name |

7-bromo-3-chloro-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-3-1-2-4-6(5)11-10-7(4)9/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDQHYMCNDGVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)ON=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855622 |

Source

|

| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-3-chlorobenzo[d]isoxazole | |

CAS RN |

1260677-07-3 |

Source

|

| Record name | 7-Bromo-3-chloro-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.